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molecular formula C13H13ClN2O2 B8724147 4-Chloro-6-(3,4-dimethoxyphenyl)-2-methylpyrimidine

4-Chloro-6-(3,4-dimethoxyphenyl)-2-methylpyrimidine

Cat. No. B8724147
M. Wt: 264.71 g/mol
InChI Key: CPHSHQFZUOANAW-UHFFFAOYSA-N
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Patent
US04725600

Procedure details

A suspension of 3,4-dihydro-6-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-one (2.4 g) in phosphorus oxychloride (20 ml) was refluxed for 2 hours, and evaporated. To the residue were added aqueous sodium bicarbonate solution and chloroform, and stirred at ambient temperature for 2 hours. The organic layer was obtained and washed with water. After evaporated, the residue was dissolved in ethyl acetate-diisopropyl ether mixture (1:6 v/v). The precipitates were filtered off, and the filtrate was evaporated to give 4-chloro-6-(3,4-dimethoxyphenyl)-2-methylpyrimidine (2.09 g).
Name
3,4-dihydro-6-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-one
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2[N:16]=[C:15]([CH3:17])[NH:14][C:13](=O)[CH:12]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].P(Cl)(Cl)([Cl:21])=O>>[Cl:21][C:13]1[CH:12]=[C:11]([C:5]2[CH:6]=[CH:7][C:8]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:4]=2)[N:16]=[C:15]([CH3:17])[N:14]=1

Inputs

Step One
Name
3,4-dihydro-6-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-one
Quantity
2.4 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C1=CC(NC(=N1)C)=O
Name
Quantity
20 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
To the residue were added aqueous sodium bicarbonate solution and chloroform
CUSTOM
Type
CUSTOM
Details
The organic layer was obtained
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate-diisopropyl ether mixture (1:6 v/v)
FILTRATION
Type
FILTRATION
Details
The precipitates were filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)C1=CC(=C(C=C1)OC)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.09 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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